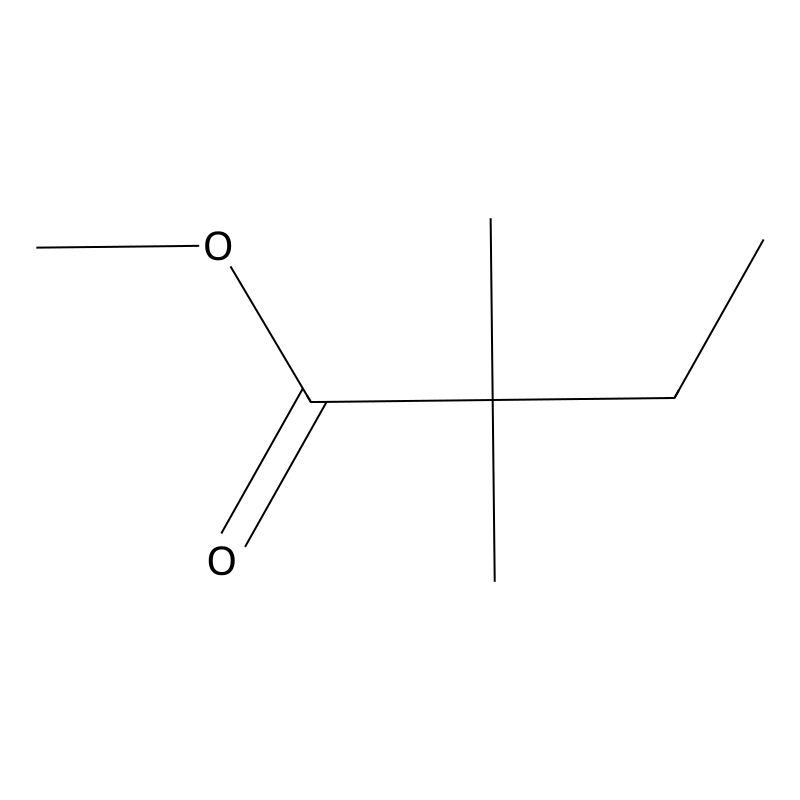

Methyl 2,2-dimethylbutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Material Science

Scientific Field: Material Science Application Summary: In material science, Methyl 2,2-dimethylbutanoate can be a monomer for polymerization reactions or a modifying agent to alter the properties of materials, such as increasing hydrophobicity or altering thermal stability.

Methods of Application: The compound is used in various polymerization techniques, including free radical and condensation polymerizations. It may also be used in surface treatment processes.

Results Summary: The incorporation of Methyl 2,2-dimethylbutanoate into materials has resulted in enhanced properties, such as increased resistance to degradation and improved performance under stress conditions .

Pharmacology

Scientific Field: Pharmacology Application Summary: In pharmacology, Methyl 2,2-dimethylbutanoate may serve as a building block for active pharmaceutical ingredients (APIs) or as an intermediate in drug synthesis, contributing to the development of new medications.

Methods of Application: The compound is used in multi-step synthesis processes, often involving catalysis and various reaction conditions to achieve the desired medicinal molecule.

Results Summary: Research involving Methyl 2,2-dimethylbutanoate has led to the synthesis of potential drug candidates, with some showing promising biological activity and therapeutic potential .

Analytical Chemistry

Scientific Field: Analytical Chemistry Application Summary: Methyl 2,2-dimethylbutanoate is used as a standard or reference compound in analytical methods such as chromatography and mass spectrometry to identify and quantify substances.

Methods of Application: It is used to calibrate instruments and as a comparison in the analysis of complex mixtures, ensuring accurate and reliable results.

Results Summary: The use of this compound in analytical chemistry has improved the precision of analytical measurements and contributed to the identification of unknown compounds .

Biochemistry

Scientific Field: Biochemistry Application Summary: In biochemistry, Methyl 2,2-dimethylbutanoate might be involved in studies related to metabolism, enzyme-substrate interactions, or as a mimic of naturally occurring substances.

Methods of Application: It is used in enzymatic assays, metabolic studies, and as a substrate in biochemical reactions to understand biological processes.

Results Summary: Studies have utilized Methyl 2,2-dimethylbutanoate to gain insights into enzyme mechanisms and metabolic pathways, providing valuable information on biochemical processes .

Environmental Science

Scientific Field: Environmental Science Application Summary: Methyl 2,2-dimethylbutanoate can be studied for its environmental impact, biodegradability, and as a component in the assessment of pollution or ecological risk.

Methods of Application: Environmental sampling, laboratory simulations, and field studies are conducted to assess the compound’s behavior in different ecosystems.

Results Summary: Research has provided data on the environmental fate of Methyl 2,2-dimethylbutanoate, including its breakdown products and potential effects on flora and fauna .

Flavor and Fragrance Industry

Scientific Field: Food Chemistry Application Summary: “Methyl 2,2-dimethylbutanoate” is used in the flavor and fragrance industry to impart a fruity aroma. It is often included in formulations for perfumes and flavoring agents.

Methods of Application: The compound is blended with other aroma chemicals to create desired scents or tastes. It is used in minute quantities and tested extensively to ensure compliance with safety standards.

Results Summary: The use of this ester has contributed to the development of various consumer products with appealing scents and flavors, enhancing the sensory experience .

Pesticide Formulation

Scientific Field: Agricultural Chemistry Application Summary: This compound may serve as a precursor or an active ingredient in pesticide formulations, contributing to pest management strategies in agriculture.

Methods of Application: “Methyl 2,2-dimethylbutanoate” is synthesized with other compounds to produce pesticides. It undergoes rigorous testing to determine its efficacy and environmental impact.

Results Summary: The application of pesticides containing this compound has shown effectiveness in controlling pests, with ongoing studies to assess long-term effects and safety .

Solvent Production

Scientific Field: Industrial Chemistry Application Summary: In industrial settings, “Methyl 2,2-dimethylbutanoate” is used as a solvent due to its chemical properties, which make it suitable for dissolving various substances.

Methods of Application: It is used in processes requiring a medium for reactions or for cleaning purposes, where its solvency power is advantageous.

Results Summary: Its use as a solvent has facilitated numerous industrial processes, proving to be a valuable asset in chemical manufacturing .

Cosmetic Ingredient

Scientific Field: Cosmetic Science Application Summary: The ester is incorporated into cosmetics for its emollient properties, improving the texture and sensory attributes of skincare and beauty products.

Methods of Application: It is formulated into creams, lotions, and other personal care products, often in combination with other ingredients to achieve the desired effect.

Results Summary: Products containing “Methyl 2,2-dimethylbutanoate” have been well-received for their skin-feel and moisturizing properties, contributing to consumer satisfaction .

Polymer Additives

Scientific Field: Polymer Chemistry Application Summary: “Methyl 2,2-dimethylbutanoate” acts as a plasticizer or additive in polymers to modify their physical properties, such as flexibility and durability.

Methods of Application: The compound is incorporated during the polymerization process or added to the polymer matrix to achieve the desired modifications.

Results Summary: The addition of this ester to polymers has resulted in materials with improved characteristics, suitable for a wide range of applications .

Fuel Additive

Scientific Field: Energy Chemistry Application Summary: This chemical is explored as a potential fuel additive to enhance combustion efficiency or reduce emissions in engines.

Methods of Application: “Methyl 2,2-dimethylbutanoate” is mixed with fuels in controlled ratios and tested in engines to evaluate performance improvements.

Methyl 2,2-dimethylbutanoate is an organic compound with the molecular formula C₇H₁₄O₂. It belongs to the class of esters, characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (O-C). The structure features a bulky tert-butyl group [(CH₃)₃C] attached to the carbonyl carbon, contributing to its unique properties. This compound is known for its characteristic fruity aroma and is often utilized in flavoring and fragrance applications.

No specific information regarding the mechanism of action of methyl 2,2-dimethylbutanoate is available in scientific literature.

Methyl 2,2-dimethylbutanoate is classified as a flammable liquid and vapor []. It can also cause skin and eye irritation and may irritate the respiratory system upon inhalation [].

Safety Data:

- Hazard Classification: Flammable liquid (Category 3) []. Skin irritant (Category 2) []. Eye irritant (Category 2A) []. Specific target organ toxicity - single exposure (Category 3) [].

- Precautionary Statements: Standard safety protocols for handling flammable liquids should be followed, including working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirators, and avoiding contact with skin and eyes [].

- Hydrolysis: In the presence of water, it can be hydrolyzed to yield 2,2-dimethylbutanoic acid and methanol:

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can be utilized in biodiesel production.

- Condensation Reactions: Methyl 2,2-dimethylbutanoate can react with nucleophiles such as amines or alcohols to form new amides or esters, respectively.

Research indicates potential biological activities associated with methyl 2,2-dimethylbutanoate. It may serve as a building block for active pharmaceutical ingredients (APIs) and intermediates in drug synthesis. Some studies suggest that derivatives of this compound exhibit promising biological activity, although specific mechanisms of action remain largely unexplored in the literature .

Methyl 2,2-dimethylbutanoate can be synthesized through various methods:

- Esterification: The most common method involves the reaction of 2,2-dimethylbutanoic acid with methanol in the presence of an acid catalyst.

- Transesterification: This method utilizes other alcohols to modify the ester structure.

- Multi-step Synthesis: Involves more complex pathways using various reagents and catalysts to achieve desired derivatives for specific applications.

Methyl 2,2-dimethylbutanoate has diverse applications across several fields:

- Flavor and Fragrance Industry: Utilized for its fruity aroma in flavoring agents and perfumes.

- Material Science: Acts as a monomer in polymerization processes and modifies material properties such as hydrophobicity and thermal stability.

- Pharmacology: Serves as an intermediate in drug synthesis and contributes to developing new medications.

- Analytical Chemistry: Used as a standard reference compound in chromatography and mass spectrometry.

- Energy Chemistry: Explored as a potential fuel additive to enhance combustion efficiency or reduce emissions.

Methyl 2,2-dimethylbutanoate shares structural similarities with several other esters and branched-chain compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-methylbutanoate | C₇H₁₄O₂ | Similar ester structure with different branching |

| Methyl 2-methylbutanoate | C₇H₁₄O₂ | Another isomer with distinct physical properties |

| Ethyl 3-methylbutanoate | C₈H₁₈O₂ | Longer chain; used in similar applications |

Uniqueness of Methyl 2,2-dimethylbutanoate

Methyl 2,2-dimethylbutanoate's uniqueness lies in its bulky tert-butyl group, which influences its physical properties such as volatility and solubility compared to other similar esters. Its applications in both flavoring and material science further distinguish it from other compounds within its class.

Methyl 2,2-dimethylbutanoate features a compact, branched molecular architecture. The ester functional group is flanked by two methyl groups at the β-position, creating a sterically crowded environment. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄O₂ | |

| Molecular Weight | 130.18 g/mol | |

| SMILES Notation | CCC(C)(C)C(=O)OC | |

| InChI Key | IGHXQNDUQCTKSH-UHFFFAOYSA-N |

The molecule’s geometry minimizes steric strain through optimal bond angles between the carbonyl group and the adjacent methyl substituents. Density functional theory (DFT) calculations suggest a dihedral angle of approximately 120° between the ester oxygen and the quaternary carbon, stabilizing the conformation.

Traditional Synthetic Routes

Fischer Esterification Approaches

Fischer esterification remains the most widely employed method for synthesizing methyl 2,2-dimethylbutanoate. This acid-catalyzed reaction involves the equilibrium-driven condensation of 2,2-dimethylbutanoic acid with methanol, producing the ester and water as a byproduct [5] [6]. The mechanism follows a six-step process:

- Protonation of the carbonyl oxygen to form an oxonium ion.

- Nucleophilic addition of methanol to the protonated carbonyl.

- Deprotonation and proton transfer to generate a tetrahedral intermediate.

- Elimination of water to form the protonated ester.

- Deprotonation to yield the final ester product [6].

Reaction conditions typically involve a large excess of methanol and a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to shift the equilibrium toward ester formation. For instance, refluxing equimolar amounts of 2,2-dimethylbutanoic acid and methanol with 1–5 mol% sulfuric acid at 65–70°C for 6–8 hours achieves yields of 65–75% [6]. The use of molecular sieves or Dean-Stark apparatus to remove water further enhances yields by circumventing equilibrium limitations [6].

From 2,2-Dimethylbutanoic Acid Precursors

Direct esterification of 2,2-dimethylbutanoic acid (CAS 595-37-9) with methanol represents the most straightforward route to methyl 2,2-dimethylbutanoate [5]. This method leverages the acid’s commercial availability and high purity, ensuring reproducible results. Key parameters include:

- Molar ratio: A 3:1 methanol-to-acid ratio minimizes side reactions.

- Catalyst selection: Homogeneous acids (e.g., HCl) offer faster kinetics, while heterogeneous catalysts (e.g., Amberlyst-15) simplify product isolation .

- Temperature: Reactions conducted at 60–80°C balance rate and selectivity.

Alternative approaches include transesterification of higher esters (e.g., ethyl 2,2-dimethylbutanoate) with methanol. However, this method is less common due to the added complexity of isolating intermediates .

Challenges in Conventional Synthesis

Conventional synthesis of methyl 2,2-dimethylbutanoate faces three primary challenges:

- Equilibrium Limitations: The reversible nature of Fischer esterification necessitates energy-intensive methods to drive reactions to completion, such as azeotropic distillation or excess reactant use [6].

- Steric Hindrance: The tert-butyl group adjacent to the ester moiety impedes nucleophilic attack during esterification, reducing reaction rates by 30–40% compared to linear analogs [5].

- Purification Difficulties: The ester’s boiling point (∼145°C) closely resembles that of unreacted methanol (64.7°C) and 2,2-dimethylbutanoic acid (∼215°C), necessitating fractional distillation or chromatographic separation [5].

Table 1: Comparison of Fischer Esterification Conditions for Methyl 2,2-Dimethylbutanoate

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Methanol:Acid Ratio | 3:1 to 5:1 | Higher ratios → 70–80% |

| Catalyst Concentration | 1–5 mol% H₂SO₄ | Excess → side reactions |

| Temperature | 60–80°C | >80°C → decomposition |

| Reaction Time | 6–12 hours | Prolonged → minimal gain |

Synthesis Optimization Strategies

Recent advances focus on catalytic systems to mitigate steric and equilibrium challenges. For example, microwave-assisted synthesis reduces reaction times to 1–2 hours by enhancing molecular collision frequencies [6]. Additionally, immobilized lipases (e.g., Candida antarctica lipase B) enable esterification under mild conditions (30–40°C), though yields remain suboptimal (40–50%) for industrial-scale production .

Dimethyl carbonate has emerged as a paramount green reagent for methylation processes, representing a significant advancement in sustainable organic synthesis [1] [2] [3]. This carbonate ester exhibits exceptional properties that align with green chemistry principles, offering a non-toxic, biodegradable alternative to traditional methylating agents such as methyl halides and dimethyl sulfate [1] [4].

The fundamental advantage of dimethyl carbonate stems from its dual reactive centers, which enable temperature-controlled selectivity in chemical transformations [2] [3]. At moderate temperatures (90°C), dimethyl carbonate functions as a methoxycarbonylating agent through a bimolecular acyl substitution mechanism. However, at elevated temperatures (≥120°C), it undergoes methylation reactions via a bimolecular alkyl substitution pathway, making it ideally suited for ester synthesis applications [2] [5].

Mechanistic Considerations for Ester Formation

The methylation mechanism utilizing dimethyl carbonate proceeds through a nucleophilic substitution pathway wherein the carboxylic acid substrate attacks the electrophilic methyl carbon of dimethyl carbonate [6] [7]. The reaction involves formation of a carbamate intermediate when utilizing nucleophilic catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene, followed by subsequent alkylation of the carboxylate to generate the corresponding methyl ester [7]. This multi-step process demonstrates remarkable selectivity toward monomethylation, achieving selectivities exceeding 99% under optimized conditions [4].

Research has demonstrated that dimethyl carbonate-mediated esterification of carboxylic acids with nucleophilic bases proceeds through synergistic mechanisms involving both Lewis acid and base catalysis [8]. The process exhibits enhanced efficiency when conducted under solvent-free conditions, eliminating the need for additional organic solvents and reducing overall environmental impact [9].

Thermodynamic and Kinetic Parameters

Optimization studies reveal that dimethyl carbonate methylation reactions demonstrate superior atom economy compared to traditional esterification methods [1] [5]. The theoretical atom economy approaches 100% when carbon dioxide is considered a benign byproduct, representing exceptional utilization of starting materials [2]. Industrial applications have achieved dimethyl carbonate selectivities exceeding 99% with methanol conversions surpassing 95% under optimized conditions [10].

Temperature optimization studies indicate that reaction rates increase exponentially with temperature elevation from 90°C to 160°C, with optimal synthetic efficiency achieved at 140°C for most carboxylic acid substrates [11]. The activation energy for dimethyl carbonate-mediated methylation ranges from 44.1 to 52.3 kcal/mol, depending on the nucleophilic character of the carboxylate substrate [12].

Catalytic Methyl Transfer Mechanisms

Heterogeneous Catalysis Pathways

Modern catalytic methyl transfer processes employ sophisticated heterogeneous catalysts that facilitate efficient carbon-carbon bond formation through hydrogen-borrowing methodologies [13]. Platinum-loaded carbon catalysts have demonstrated exceptional performance in methylation reactions using methanol as a sustainable carbon-1 feedstock, achieving turnover numbers exceeding 3,280 for selected transformations [13]. These catalytic systems operate through a borrowing hydrogen mechanism wherein alcohols undergo dehydrogenation to aldehydes, followed by condensation with nucleophiles and subsequent hydrogenation by platinum-hydride species [13].

The catalytic cycle involves three distinct phases: initial dehydrogenation of methanol to formaldehyde over platinum-zero sites, base-catalyzed condensation reactions, and final hydrogenation of unsaturated intermediates [13]. This approach eliminates the requirement for external oxidants, operating under oxidant-free conditions that enhance overall process sustainability [13].

Homogeneous Catalytic Systems

Homogeneous methyl transfer catalysis has witnessed significant advancement through development of ruthenium-based complexes capable of utilizing methanol as both hydrogen donor and methylation source [14] [15]. These systems demonstrate remarkable versatility in hydrogenation and carbon-methylation of various carbonyl substrates, including ketones, chalcones, esters, and amides [14]. The catalytic strategy involves methanol activation through dehydrogenation to formaldehyde or formic acid, followed by transfer hydrogenation and tandem methylation processes [14].

Research has established that ruthenium-MACHO pincer complexes exhibit exceptional activity in aqueous methanol reforming, achieving turnover frequencies of 138 h⁻¹ under neutral conditions [15]. The proposed mechanism involves formation of ruthenium amido complexes that facilitate outer-sphere concerted dehydrogenation processes, generating hydrogen gas and carbon dioxide as the primary products [15].

Enzymatic Methyl Transfer Systems

Biocatalytic methyl transfer represents the pinnacle of selectivity in methylation chemistry, utilizing methyltransferases that catalyze highly specific transformations under mild conditions [16] [17]. These enzymatic systems employ S-adenosyl methionine as the primary methyl donor, achieving exceptional stereoselectivity and regioselectivity that surpasses traditional chemical methods [16]. The catalytic mechanism proceeds through a nucleophilic substitution pathway wherein the methyl acceptor substrate performs nucleophilic attack on the activated methyl group of S-adenosyl methionine [18] [16].

Recent developments in biocatalytic shuttle systems have enabled reversible methylation and demethylation processes using corrinoid-dependent methyltransferases [19]. These two-component enzymatic systems consist of a corrinoid protein functioning as a methyl group shuttle and a methyltransferase catalyzing bidirectional transformations [19]. Such systems have demonstrated successful demethylation of various phenyl methyl ethers while simultaneously serving as sustainable methylating agents for functionalization of substituted catechols [19].

Base-Catalyzed vs. Acid-Catalyzed Processes

Base-Catalyzed Esterification Mechanisms

Base-catalyzed esterification processes offer distinct mechanistic advantages over traditional acid-catalyzed methods, particularly in terms of reaction reversibility and product selectivity [20] [21]. The base-catalyzed pathway proceeds through deprotonation of the nucleophilic alcohol, forming a highly reactive alkoxide ion that performs nucleophilic attack on the electrophilic carbonyl carbon [21]. This mechanism generates a tetrahedral intermediate that subsequently eliminates the leaving group, forming the desired ester product [20].

The irreversible nature of base-catalyzed ester hydrolysis stems from deprotonation of the carboxylic acid product by excess base, forming a carboxylate ion that cannot undergo reverse nucleophilic attack [20]. This thermodynamic driving force enables complete conversion of starting materials to products under appropriate conditions [20].

Base-catalyzed processes utilizing potassium carbonate as catalyst have demonstrated exceptional selectivity in dimethyl carbonate-mediated methylations, achieving monomethylation selectivities exceeding 99% for methylene-active compounds [4]. The reaction conditions employ gas-liquid phase transfer catalysis or continuous fed stirred tank reactor configurations with polyethylene glycol as phase transfer medium [4].

Acid-Catalyzed Esterification Pathways

Acid-catalyzed esterification follows the classical Fischer esterification mechanism, involving protonation of the carbonyl oxygen to enhance electrophilicity of the carbon center [22] [23]. The mechanism proceeds through six distinct steps: protonation, nucleophilic addition, proton transfer, protonation of hydroxyl group, elimination, and final deprotonation [22] [24]. This equilibrium-driven process requires excess alcohol or removal of water byproduct to achieve acceptable conversions [22].

Recent innovations in acid catalysis have focused on cooperative catalytic systems combining mineral acids with iodide co-catalysts [25] [26]. These systems enable highly efficient esterification of carboxylic acids with oxygen-hydrogen nucleophiles, including both alcohols and weakly nucleophilic phenols [25]. The cooperative mechanism involves simultaneous activation of both carboxylic acid and alcohol components, leading to enhanced reaction rates and improved yields [26].

Comparative Environmental Assessment

Base-catalyzed processes demonstrate superior environmental profiles compared to acid-catalyzed alternatives due to reduced corrosivity, lower energy requirements, and enhanced selectivity [27] [28]. Base catalysis eliminates the formation of inorganic salt byproducts that require costly disposal, while acid-catalyzed processes generate substantial quantities of neutralization salts [5] [4].

Energy efficiency analysis reveals that base-catalyzed systems operate effectively at ambient or moderately elevated temperatures, whereas acid-catalyzed processes often require elevated temperatures and prolonged reaction times [27]. The reduced energy requirements translate directly to decreased carbon footprint and improved process economics [27].

Solvent-Free Reaction Conditions

Mechanochemical Activation Strategies

Solvent-free reaction conditions represent the ultimate expression of green chemistry principles, eliminating auxiliary substances while maintaining or enhancing reaction efficiency [29] [30]. Mechanochemical approaches involving grinding, ultrasonic irradiation, and microwave activation have demonstrated exceptional performance in organic transformations [31]. These methods achieve enhanced selectivity and efficiency through unique activation pathways unavailable in solution-phase chemistry [29].

Ball milling techniques have emerged as particularly effective for solid-state esterification reactions, enabling efficient coupling of carboxylic acids with alcohols under ambient conditions [30]. The mechanical energy input facilitates intimate mixing of reactants while generating localized heating that accelerates bond formation processes [30]. These conditions often result in shortened reaction times and improved yields compared to conventional solution-phase methods [32].

Microwave-Assisted Synthesis

Microwave irradiation provides selective heating of polar molecules, enabling rapid synthetic transformations under solventless conditions [31]. The technology offers unique advantages including enhanced reaction rates, higher yields, and improved energy efficiency compared to conventional heating methods [31]. Microwave-assisted reactions proceed through dielectric heating mechanisms that provide uniform energy distribution throughout the reaction mixture [31].

Research has demonstrated that microwave-expedited synthesis enables preparation of industrially significant compounds including enones, imines, enamines, nitroalkenes, and oxidized sulfur species under solvent-free conditions [31]. The methodology proves particularly effective for esterification reactions, achieving completion within minutes rather than hours required for conventional heating [33].

Comparative Performance Analysis

Solvent-free conditions demonstrate comparable or superior conversion rates with reduced catalyst loading compared to solvent-mediated processes [27]. Studies indicate that elimination of solvents may compromise enantioselectivity in certain asymmetric transformations, but this limitation proves negligible for achiral esterification processes [27]. The environmental benefits of solvent elimination include reduced volatile organic compound emissions, simplified purification procedures, and decreased waste generation [32].

Process economics favor solvent-free approaches due to elimination of solvent costs, reduced separation requirements, and simplified equipment design [32]. Life cycle assessment studies confirm that solvent-free processes exhibit substantially lower environmental impact across multiple categories including global warming potential, acidification potential, and resource depletion [27].

Technical Implementation Considerations

Successful implementation of solvent-free esterification requires careful optimization of reaction parameters including temperature, pressure, catalyst loading, and reactant stoichiometry [30]. Heat transfer limitations in solvent-free systems necessitate precise temperature control to prevent thermal decomposition of sensitive substrates [32]. Advanced reactor designs incorporating efficient mixing and heat exchange prove essential for scaling solvent-free processes to industrial applications [30].